molecular formula C8H11ClN2O2 B2868505 n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride CAS No. 5441-60-1

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

Cat. No. B2868505
CAS RN: 5441-60-1
M. Wt: 202.64
InChI Key: NCDRLRZMVFXZPA-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a compound used in scientific research . It has a molecular weight of 202.64 and a molecular formula of C8H11ClN2O2 .


Synthesis Analysis

The synthesis pathway for similar compounds involves the reduction of a nitroacetophenone to a nitrophenyl ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.


Molecular Structure Analysis

The molecular structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is represented by the formula C8H11ClN2O2 . The InChI key is NCDRLRZMVFXZPA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Carcinogenicity Studies

  • N-nitroso Compounds : Research has identified N-nitroso compounds, including derivatives similar to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, as carcinogens. These compounds were studied for potential toxic hazards in industrial applications, highlighting their significance in occupational health and safety (Lawley, 1983).

Polymerization Processes

  • Nitroxide-Mediated Polymerization : Investigations into the polymerization of methyl methacrylate and styrene using alkoxyamines derived from nitrophenyl radicals, closely related to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, have been conducted. These studies focus on the control and efficiency of polymerization processes (Greene & Grubbs, 2010).

Synthesis of Novel Compounds

  • 1,3-Dithiolane Compound Synthesis : A novel compound similar to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride has been synthesized, showcasing the potential of such chemicals in creating new molecular structures for various applications (Zhai Zhi-we, 2014).

Environmental Applications

  • Photoassisted Fenton Reaction : Research involving the complete oxidation of organic pollutants in water, using reactions similar to those involving n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, has been explored. This highlights the compound's relevance in environmental remediation and waste treatment technologies (Pignatello & Sun, 1995).

Optical and Electronic Properties

  • Schiff Base Compounds : Studies on Schiff bases derived from nitrophenyl compounds, related to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, have examined their structural, electronic, and optical properties. These properties are crucial in the development of materials for optical and electronic applications (Ani et al., 2021).

Sensing Applications

  • Metal Ion Sensing : Certain derivatives of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride have been studied for their potential in sensing metal ions, demonstrating their application in chemical sensing and analysis (Pedras et al., 2007).

Synthesis Methodology

  • Efficient Synthetic Methods : Research into efficient methods for synthesizing derivatives of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, such as 2,3-dihydro-1H-indene-1-methanamines, highlights the importance of these compounds in synthetic chemistry (Zhou et al., 2013).

Catalysis

  • Palladium-Catalyzed Methylation : Studies have explored the use of palladium-catalyzed reactions involving nitroarenes, related to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, for methylation processes. This research is significant in the field of green chemistry and sustainable industrial processes (Wang et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds involves reaction with various compounds. For example, it can react with nucleophiles, such as water and thiols, to form nitrosamines .

properties

IUPAC Name

N-methyl-1-(2-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-4-2-3-5-8(7)10(11)12;/h2-5,9H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRLRZMVFXZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride

CAS RN

5441-60-1
Record name methyl[(2-nitrophenyl)methyl]amine hydrochloride
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